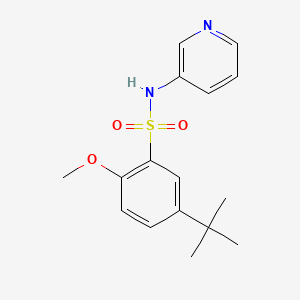

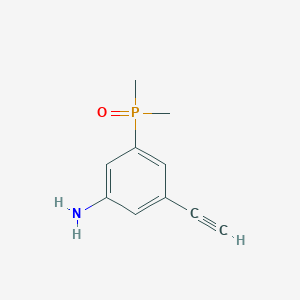

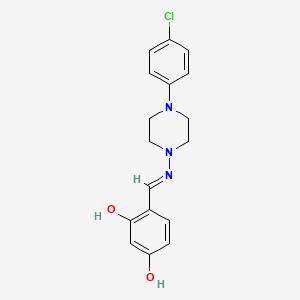

![molecular formula C21H23FN6 B2893911 6-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinazolin-4-amine CAS No. 2097901-79-4](/img/structure/B2893911.png)

6-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinazolin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “6-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinazolin-4-amine” is a complex organic molecule. It is related to a class of compounds known as quinazolines . Quinazolines are a group of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring .

Aplicaciones Científicas De Investigación

Anti-tubercular Agents

One of the significant applications of this compound class is in the development of anti-tubercular agents. The 2,4-diaminoquinazoline series, which includes structurally related compounds, has been identified as an effective inhibitor of Mycobacterium tuberculosis growth. Through systematic evaluation and structure-activity relationship studies, certain segments of the molecule, such as the benzylic amine and piperidine, were found to be key determinants of activity. A representative compound from this series demonstrated bactericidal activity against both replicating and non-replicating M. tuberculosis, highlighting its potential as a lead candidate for tuberculosis drug discovery (Odingo et al., 2014).

Antimalarial Drug Lead

Another application of quinazoline derivatives is in antimalarial drug development. A compound from the 6,7-dimethoxyquinazoline-2,4-diamine series, after extensive synthesis and evaluation, was identified to exhibit high antimalarial activity. This discovery underscores the compound's role as a promising antimalarial drug lead, further supporting the therapeutic potential of quinazoline derivatives in treating malaria (Mizukawa et al., 2021).

Antimicrobial and Antifungal Activities

Quinazoline derivatives have also been synthesized for antimicrobial and antifungal applications. Novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives were evaluated for their in vitro antibacterial activity against various bacterial species and antifungal activity against fungal strains. Some compounds in this series showed potential antimicrobial activity, indicating their utility in developing new antimicrobial agents (Babu et al., 2015).

Photocatalytically Active Compounds

The Hofmann reaction involving annulation of o-(pyridin-2-yl)aryl amides has led to the development of potential photocatalytically active 6H-pyrido[1,2-c]quinazolin-6-one derivatives. These compounds, due to their high efficiency and eco-friendly synthesis process, offer a feasible platform for developing novel organic fluorophore structures. Preliminary research suggests that these compounds could serve as superior photocatalysts in organic transformations (Gao et al., 2020).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been found to exhibit affinity for serotonergic and dopaminergic receptors .

Mode of Action

It’s known that compounds with similar structures can interact with their targets, such as serotonergic and dopaminergic receptors, leading to changes in neurotransmitter levels .

Biochemical Pathways

Similar compounds have been found to influence pathways related to neurotransmission, particularly those involving serotonin and dopamine .

Pharmacokinetics

It’s known that the pharmacokinetic properties of a drug can significantly impact its bioavailability .

Result of Action

Similar compounds have been found to influence neurotransmission, potentially leading to changes in mood, cognition, and behavior .

Propiedades

IUPAC Name |

6-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN6/c22-14-5-6-19-17(11-14)20(25-12-23-19)27-15-7-9-28(10-8-15)21-16-3-1-2-4-18(16)24-13-26-21/h5-6,11-13,15H,1-4,7-10H2,(H,23,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGZROUAAALYFDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC4=NC=NC5=C4C=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[2-(Dimethylamino)ethyl]-2-[(2-fluorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2893831.png)

![1'-(2-((Difluoromethyl)thio)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2893832.png)

![8-(2-chloroethyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2893840.png)

![2-(6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2893841.png)

![8-(3-(1H-imidazol-1-yl)propyl)-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2893847.png)